

Using Cy5.5-labeled oligonucleotides for in vivo imaging in mice

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Compound of Interest

Compound Name: Cy5.5 Phosphoramidite

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An Application Note on the Use of Cy5.5-Labeled Oligonucleotides for In Vivo Imaging in Mice

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasively studying biological processes in living animals. The NIR window (roughly 700-900 nm) offers significant advantages for in vivo applications, primarily due to the reduced absorption and scattering of light by biological tissues like hemoglobin and water, which minimizes tissue autofluorescence. [1] This allows for deeper tissue penetration and a higher signal-to-background ratio, making it ideal for whole-body imaging.[1]

The cyanine dye, Cy5.5, is a far-red/NIR fluorophore with an absorbance maximum around 673-675 nm and an emission maximum near 707 nm.[2] When conjugated to oligonucleotides—such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), or DNAzymes—Cy5.5 serves as a robust reporter for tracking their delivery, biodistribution, pharmacokinetics, and target engagement in real-time within a living mouse.[3][4][5] This technology is invaluable for researchers in drug development and molecular biology, enabling the visualization of therapeutic agent localization in target tissues, such as tumors, and the monitoring of therapeutic response.[5][6]

Key Applications

- **Biodistribution and Pharmacokinetic Analysis:** Tracking the accumulation, clearance, and metabolic fate of oligonucleotide-based therapeutics in various organs and tissues over time.

[1][7] High uptake is often observed in the liver, kidneys, and spleen.[3][8]

- Tumor Targeting and Imaging: Visualizing the specific accumulation of oligonucleotides in tumor tissues.[3][5][9] This is critical for assessing the efficacy of targeted delivery systems and for the early detection of tumor angiogenesis.[9]
- Gene Silencing Monitoring: Correlating the localization of a Cy5.5-labeled siRNA or ASO with the downstream silencing of a target gene, often co-labeled with a reporter like GFP.[4][10]
- Evaluation of Therapeutic Response: Quantifying the change in probe accumulation in response to treatment, providing insights into drug efficacy and target engagement.[5]

Data Presentation

Quantitative data from in vivo imaging studies are crucial for robust conclusions. The following tables summarize typical parameters and illustrative data.

Table 1: Properties of Cy5.5 Fluorescent Dye

Property	Value	References
Maximum Excitation Wavelength	673 - 675 nm	[2]
Maximum Emission Wavelength	695 - 707 nm	[2][5]
Molar Extinction Coefficient	~209,000 M ⁻¹ cm ⁻¹	[2]
Recommended In Vivo Filter Set	Excitation: 615-665 nm, Emission: 695-770 nm	[5]

Table 2: Typical Experimental Parameters for In Vivo Imaging with Cy5.5-Oligonucleotides

Parameter	Typical Range/Value	References
Animal Model	Nude or SCID mice (for tumor xenografts)	[11]
Diet	Low-fluorescence or chlorophyll-free diet (≥ 1 week prior)	[1]
Oligonucleotide Dose	1 - 5 nmol per mouse	[1] [12] [13]
Administration Route	Intravenous (i.v.) tail vein injection	[1] [14] [15]
Injection Volume	100 - 200 μ L	[1] [16]
In Vivo Imaging Time Points	15 min, 1h, 4h, 24h, 48h, 72h	[1]
Anesthesia	Isoflurane (inhalation)	[1]

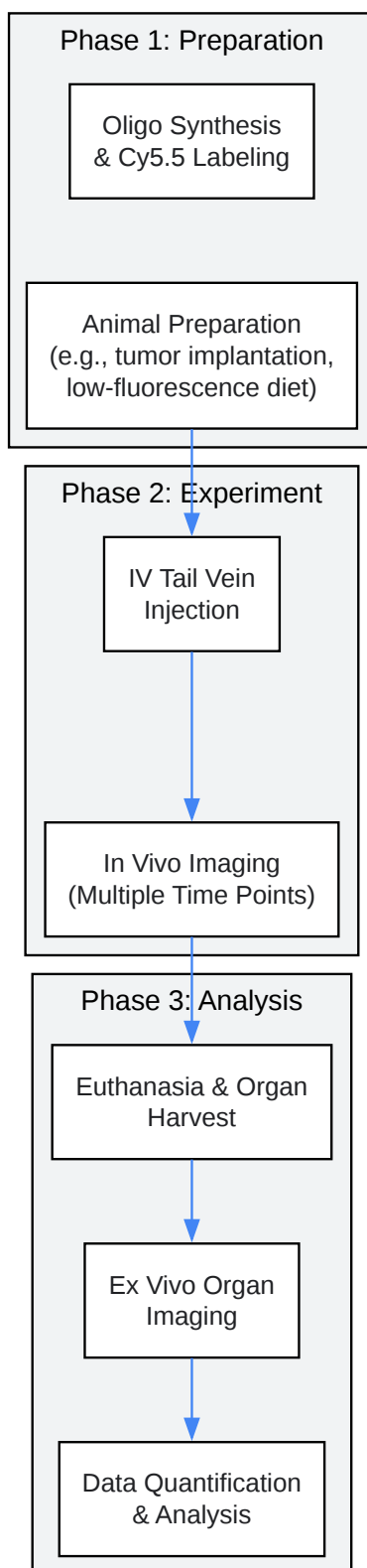
Table 3: Illustrative Biodistribution of a Cy5.5-Labeled Oligonucleotide 24 Hours Post-Injection

Organ	Signal (Radiant Efficiency)	References
Liver	High	[3] [8]
Kidneys	High	[3] [12]
Spleen	Moderate to High	[8]
Tumor	Moderate (Target-dependent)	[3] [9]
Lungs	Low to Moderate	[8]
Muscle	Low (often used as background)	[9] [17]
Intestine	High	[3]

Note: This table provides a generalized summary. Actual biodistribution is highly dependent on the oligonucleotide's chemistry, size, and formulation.

Experimental Workflow and Protocols

The overall process for an in vivo imaging study using Cy5.5-labeled oligonucleotides follows a standardized workflow.



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Caption: General experimental workflow for in vivo imaging.

Protocol 1: Preparation of Cy5.5-Labeled Oligonucleotides

This protocol assumes the oligonucleotide has been synthesized and labeled.

- **Reconstitution:** Dissolve the lyophilized Cy5.5-labeled oligonucleotide in sterile, nuclease-free phosphate-buffered saline (PBS) or water to create a stock solution (e.g., 100 μ M).
- **Quantification:** Measure the absorbance of the stock solution at 260 nm (for oligonucleotide concentration) and 675 nm (for Cy5.5 concentration) to confirm concentration and labeling efficiency.
- **Dilution:** On the day of the experiment, dilute the stock solution with sterile PBS to the final desired injection concentration (e.g., to deliver 1-5 nmol in a 100-200 μ L volume).
- **Storage:** Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Properly stored oligonucleotides should be stable for at least 6 months.
[\[2\]](#)

Protocol 2: Animal Preparation and Administration

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

- **Animal Model:** Use appropriate mouse models (e.g., nude mice for human tumor xenografts).[\[11\]](#) House them in a specific pathogen-free environment.[\[17\]](#)
- **Dietary Preparation:** To reduce background autofluorescence from food, feed the mice a low-fluorescence or chlorophyll-free diet for at least one week before imaging.[\[1\]](#)
- **Anesthesia:** Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) delivered via a nose cone. Confirm proper anesthetic depth by toe-pinch reflex.
- **Vasodilation:** To make the tail veins more accessible, warm the mouse for ~5 minutes using a heat lamp or by placing the cage on a heating pad.[\[14\]](#)[\[15\]](#)

- Restraint and Injection:
 - Place the anesthetized or conscious mouse in a suitable restrainer.[\[15\]](#)[\[18\]](#)
 - Gently wipe the tail with 70% ethanol to clean the injection site and enhance vein visibility.[\[14\]](#)[\[15\]](#)
 - Using a 27-30 gauge needle attached to a syringe containing the Cy5.5-oligonucleotide solution, identify one of the lateral tail veins.[\[14\]](#)[\[18\]](#)
 - Insert the needle, bevel up, into the vein at a shallow angle, almost parallel to the tail.[\[16\]](#)[\[19\]](#)
 - Slowly inject the solution (typically 100-200 μ L).[\[1\]](#)[\[18\]](#) If significant resistance is felt or a blister forms, the needle is not in the vein.
 - After injection, withdraw the needle and apply gentle pressure to the site with gauze for ~30 seconds to prevent bleeding.[\[14\]](#)[\[15\]](#)
- Recovery: Return the mouse to its home cage and monitor it until it has fully recovered from anesthesia.

Protocol 3: In Vivo Fluorescence Imaging

- System Setup: Turn on the in vivo imaging system (e.g., IVIS Lumina) and allow the camera to cool. Select the appropriate filter set for Cy5.5 (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).[\[5\]](#)
- Baseline Imaging: Acquire a baseline (pre-injection) image of the anesthetized mouse to measure autofluorescence levels.[\[1\]](#)
- Post-Injection Imaging: After probe administration, acquire images at predetermined time points (e.g., 15 min, 1, 4, 24, 48, and 72 hours) to monitor probe biodistribution and clearance.[\[1\]](#)
- Image Acquisition: Place the anesthetized mouse on the imaging stage. Acquire both a photographic reference image and a fluorescence image.

- **Data Analysis:** Use the system's software to overlay the fluorescence signal on the photographic image. Draw regions of interest (ROIs) over the tumor and other tissues (e.g., muscle for background) to quantify the fluorescence intensity (typically as average radiant efficiency).[17][20]

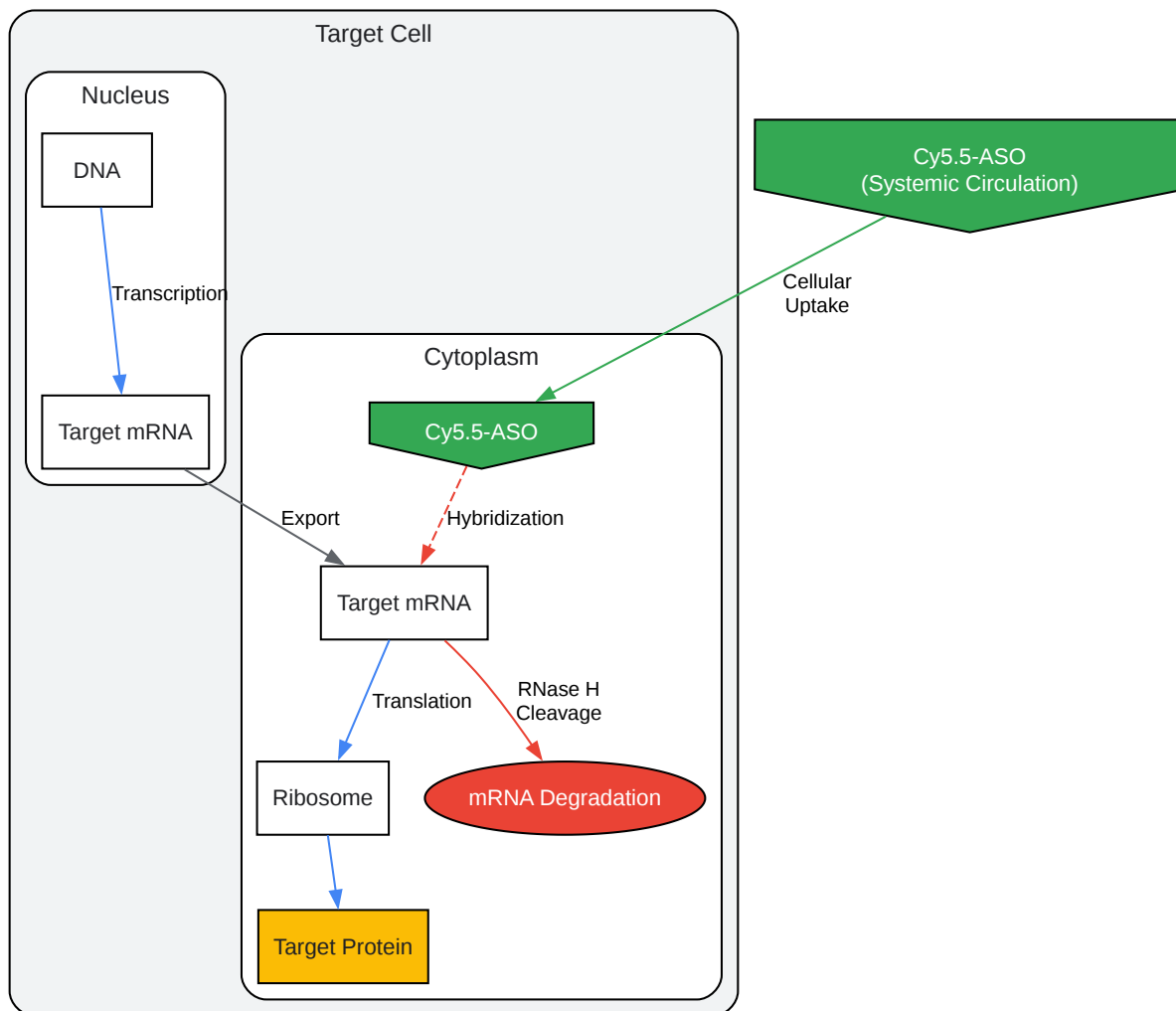
Protocol 4: Ex Vivo Organ Biodistribution Analysis

This is typically performed at the final imaging time point to confirm in vivo findings.

- **Euthanasia:** At the end of the study, euthanize the mouse using an approved method.
- **Perfusion (Optional):** To clear blood from the organs, which can interfere with fluorescence, you may perfuse the mouse transcardially with cold saline.[1]
- **Organ Dissection:** Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, intestine, brain) and the tumor.[1][3]
- **Ex Vivo Imaging:** Arrange the dissected organs on a non-fluorescent surface within the imaging system and acquire a fluorescence image using the same settings as the in vivo scans.[1][3]
- **Quantification:** Draw ROIs around each organ to quantify the fluorescence signal. This provides a highly sensitive and specific measure of probe accumulation in each tissue.[20]

Visualizing the Mechanism of Action

Cy5.5-labeled oligonucleotides are often used to track the delivery of gene-silencing agents like ASOs. The diagram below illustrates this process.



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Caption: Mechanism of action for a Cy5.5-labeled ASO.

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